molecular formula C8H8Cl2NO2P B8612269 N-(Dichlorophosphinyl)-4-methylbenzamide CAS No. 54061-18-6

N-(Dichlorophosphinyl)-4-methylbenzamide

Cat. No. B8612269
CAS No.: 54061-18-6
M. Wt: 252.03 g/mol
InChI Key: MEIDFKSKXODNST-UHFFFAOYSA-N
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Patent
US04182881

Procedure details

A mixture of 53 g (0.39 mole) of 4-methylbenzamide, 81.7 g (0.39 mole) of phosphorus pentachloride and 500 ml of AR carbon tetrachloride was heated at 60°-70° until the HCl gas evolution had ceased. Solution was cooled to 30° where 18.6 g (0.39 mole) of 97% formic acid was added. Continued to stir for 30 min. following the addition, then filtered, washed with AR carbon tetrachloride and air-dried to give 74.5 g, m.p. 96.5°-98°.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
81.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.[P:11]([Cl:16])(Cl)(Cl)(Cl)[Cl:12].Cl.C(O)=[O:19]>C(Cl)(Cl)(Cl)Cl>[Cl:12][P:11]([Cl:16])([NH:8][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:19]

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
CC1=CC=C(C(=O)N)C=C1
Name
Quantity
81.7 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
18.6 g
Type
reactant
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
Continued to stir for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
the addition
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with AR carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
to give 74.5 g, m.p. 96.5°-98°

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClP(=O)(NC(C1=CC=C(C=C1)C)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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